tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1823235-96-6
VCID: VC2774027
InChI: InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-6-8-4-5-9(7-10)11(8)14;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H
SMILES: CC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.8 g/mol

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

CAS No.: 1823235-96-6

Cat. No.: VC2774027

Molecular Formula: C13H25ClN2O2

Molecular Weight: 276.8 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride - 1823235-96-6

Specification

CAS No. 1823235-96-6
Molecular Formula C13H25ClN2O2
Molecular Weight 276.8 g/mol
IUPAC Name tert-butyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate;hydrochloride
Standard InChI InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-6-8-4-5-9(7-10)11(8)14;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H
Standard InChI Key KFTGJEGPQBBQCN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl

Introduction

Chemical Identity and Structural Characteristics

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride is characterized by its bicyclic framework with specific functional groups that contribute to its chemical behavior. The compound is classified as an organic carbamate derivative, which is frequently utilized in pharmacological research and organic synthesis. The bicyclic structure enhances its biological activity and specificity, making it a compound of interest for medicinal applications.

Chemical Identification Data

The compound can be identified through several standard chemical identifiers as presented in the following table:

PropertyData
CAS Number1823235-96-6
Molecular FormulaC13H25ClN2O2
Molecular Weight276.81 g/mol
IUPAC Nametert-butyl (8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride
InChI KeyKFTGJEGPQBBQCN-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl

The structural composition includes a bicyclo[3.2.1]octane core with an amine group at the 8-position and a tert-butoxycarbonylamino (Boc-protected amine) group at the 3-position. This combination of functional groups creates a molecule with interesting chemical and biological properties. The compound exists as a hydrochloride salt, which enhances its solubility in polar solvents compared to its free base form.

Structural Features and Stereochemistry

The bicyclic framework of tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride contains a bridged ring system characteristic of the bicyclo[3.2.1]octane structure. This particular arrangement creates a rigid three-dimensional scaffold that can interact with biological targets in specific ways. The structure exhibits potential stereoisomerism due to the presence of stereogenic centers within the bicyclic system, which could lead to different biological activities depending on the specific stereochemical configuration.

The structure can be described as having a bicyclic framework that forms a rigid scaffold with specific geometric constraints. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one amine functionality, while the other amine exists as a hydrochloride salt . This dual functionality—a protected amine and a salt form of another amine—gives the compound interesting chemical properties and reactivity patterns.

Physical and Chemical Properties

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride possesses specific physical and chemical properties that influence its behavior in different environments and applications. Understanding these properties is crucial for researchers working with this compound.

Chemical Reactivity

The chemical reactivity of tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride is largely determined by its functional groups:

  • The tert-butoxycarbonyl (Boc) protected amine: This group can undergo deprotection under acidic conditions to reveal a primary amine.

  • The primary amine hydrochloride: This salt can be neutralized to form the free amine, which can then participate in various reactions typical of primary amines.

  • The bicyclic structure: This provides steric constraints that influence the reactivity and selectivity of reactions involving the functional groups.

The compound can undergo several chemical transformations, particularly involving the amine and carbamate functionalities. These include deprotection reactions, nucleophilic substitutions, and various coupling reactions that are valuable in synthetic chemistry and drug development processes.

Synthesis and Preparation Methods

The synthesis of tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride typically follows established organic chemistry procedures for carbamate formation and salt preparation.

Synthetic Routes

The primary synthetic pathway involves the reaction between 8-aminobicyclo[3.2.1]octane and tert-butyl chloroformate (Boc2O). This reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then converted to the hydrochloride salt through treatment with anhydrous hydrogen chloride or an appropriate acid.

The general synthetic route can be outlined as follows:

  • Protection of one amine group with Boc anhydride

  • Purification of the protected intermediate

  • Formation of the hydrochloride salt of the remaining amine group

  • Final purification of the target compound

Reaction Conditions and Considerations

The synthesis requires careful control of reaction conditions to maximize yield and purity. Key considerations include:

  • Temperature control: The Boc protection reaction is typically performed at moderate temperatures (0-25°C) to prevent side reactions.

  • Solvent selection: Common solvents include dichloromethane, tetrahydrofuran, or dioxane/water mixtures.

  • pH control: Maintaining appropriate pH is crucial for the selective protection of one amine group.

  • Salt formation: The conversion to the hydrochloride salt requires anhydrous conditions to ensure complete and pure salt formation.

The preparation methods must be carefully executed to ensure the desired stereochemistry and purity of the final product, as these factors can significantly impact the compound's biological activity and utility in medicinal chemistry applications.

Applications in Medicinal Chemistry

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride has emerged as a compound of interest in medicinal chemistry, particularly for applications related to central nervous system (CNS) drug development.

Structure-Activity Relationships

The bicyclic structure of tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride provides steric hindrance that is crucial for determining binding affinity and specificity towards biological targets. The specific positioning of the amine and carbamate groups on the bicyclic framework contributes to the compound's ability to interact with receptor binding sites in a precise manner.

The structure-activity relationships are influenced by several factors:

  • The conformational rigidity of the bicyclic system

  • The spatial arrangement of the functional groups

  • The salt form, which affects solubility and membrane permeability

  • The potential for specific stereochemical interactions with chiral biological targets

Advantages in Drug Development

The compound offers several potential advantages in drug development contexts:

  • The Boc-protected amine provides a site for further chemical modification, allowing for the creation of derivatives with optimized properties.

  • The hydrochloride salt form typically enhances water solubility, which can improve bioavailability.

  • The bicyclic structure may contribute to metabolic stability, potentially leading to improved pharmacokinetic profiles.

  • The specific three-dimensional structure may enable selective targeting of specific biological receptors, potentially reducing off-target effects.

Related Compounds and Structural Analogs

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride belongs to a family of structurally related compounds that share similar chemical features but differ in specific aspects of their structure.

Free Base and Salt Forms

The most directly related compound is tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate, which is the free base form of the hydrochloride salt . The free base has a molecular weight of 240.34 g/mol and CAS number 1439905-12-0 . While the core structure remains the same, the absence of the hydrochloride component results in different solubility properties and potentially different biological activities.

Positional Isomers

Several positional isomers of the compound have been documented:

  • tert-butyl N-{3-aminobicyclo[3.2.1]octan-8-yl}carbamate: In this isomer, the positions of the amine and carbamate groups are reversed relative to the parent compound .

  • tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate: This isomer has the carbamate group attached to position 1 rather than position 3 of the bicyclic system .

These positional isomers maintain the same molecular formula but exhibit different spatial arrangements of the functional groups, which can lead to altered biological activities and chemical properties.

Structural Variations and Their Impact

Structural variations within this class of compounds can significantly impact their biological activity and pharmaceutical potential. Key structural elements that can be modified include:

  • The nature of the protecting group (alternatives to Boc)

  • The position of the functional groups on the bicyclic framework

  • The introduction of additional substituents

  • Modifications to the bicyclic core structure itself

SupplierCatalog NumberPurity
AChemBlockL2043995%
Evita ChemEVT-1702956Not specified
Vulcan ChemVC2774027Not specified

These commercial sources typically provide the compound with analytical data confirming its identity and purity, making it suitable for research applications . The compound is generally available in research quantities, facilitating its use in exploratory studies and preliminary development work.

Current Research Applications

Current research involving tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride spans several areas:

  • As a building block in the synthesis of more complex molecules with potential pharmaceutical applications

  • In studies exploring structure-activity relationships of compounds targeting specific neurological receptors

  • As a reference compound in the development of analytical methods for similar structures

  • In research exploring novel drug delivery systems for CNS-active compounds

The compound's unique structure and functional group arrangement make it valuable for these research applications, particularly in contexts where specific interactions with biological targets are being investigated.

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